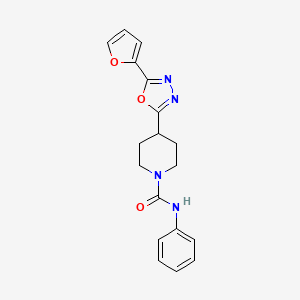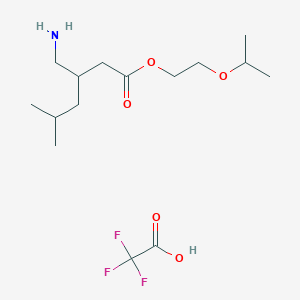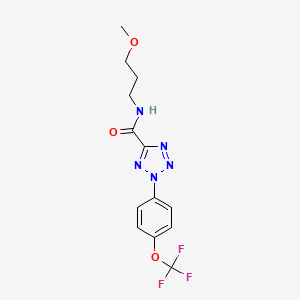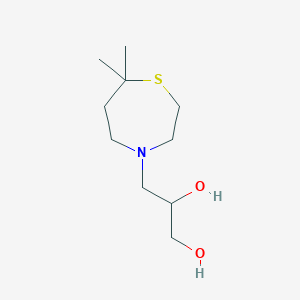![molecular formula C27H26ClN3O7S2 B2549749 Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate CAS No. 2260791-14-6](/img/structure/B2549749.png)
Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule with potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include rearrangements and the formation of intermediate compounds. Paper discusses the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) in the Lossen rearrangement, which is a method for converting carboxylic acids to hydroxamic acids and further to ureas without racemization. This process is noted for its good yields and compatibility with various protecting groups. Although the compound is not a urea, the methodology described in paper could potentially be adapted for its synthesis, particularly if similar functional group transformations are required.
Molecular Structure Analysis
The molecular structure of the compound likely includes several functional groups, such as sulfonylamino, ester, and possibly a quinoline moiety, as suggested by the name. These groups can significantly influence the molecule's reactivity and interaction with biological targets. The thiophenyl group mentioned in the compound's name is also present in the compound studied in paper , where it is part of a molecule with observed effects on learning and memory in mice. The thiophenyl group could contribute to the compound's overall pharmacological profile by affecting its lipophilicity and ability to cross biological membranes.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. For instance, the sulfonylamino group could be involved in reactions typical of sulfonamides, such as substitution or elimination, while the ester group could undergo hydrolysis or transesterification under certain conditions. The presence of a quinoline ring could also imply potential for electrophilic substitution reactions, particularly at positions activated by the sulfonylamino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic systems and heteroatoms suggests that the compound would likely exhibit significant polarity, potentially affecting its solubility in various solvents. The compound's stability could be influenced by the presence of labile groups such as the ester, which could be subject to hydrolysis. The molecular weight and the presence of chiral centers would also be important factors in determining its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Quantum Chemical Calculations and Corrosion Inhibition
A study involving quinoxalines, which share structural similarities with quinoline derivatives, focused on their application as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were utilized to understand the relationship between molecular structure and inhibition efficiency, indicating the potential of quinoline derivatives in material science and corrosion prevention (Zarrouk et al., 2014).
Crystal Structural Analysis for Molecular Design
Research on amide derivatives, including quinoline and thiophene compounds, emphasized their structural orientation affecting anion coordination. The study provides insights into molecular design and self-assembly, crucial for developing new materials and chemical sensors (Kalita & Baruah, 2010).
Development of Zinc(II)-Specific Fluorescing Agents
In the context of biological research, the synthesis of Zinquin ester and acid, related to quinoline derivatives, demonstrates their application as zinc(II)-specific fluorophores. This study underlines the utility of such compounds in biological zinc(II) studies, essential for understanding zinc's role in biological systems (Mahadevan et al., 1996).
Antimicrobial Activity of Quinoline Derivatives
Investigations into the synthesis and antimicrobial activity of quinoline derivatives highlight their significance in medicinal chemistry. The research into succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates shows promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Ahmed et al., 2006).
Propiedades
IUPAC Name |
ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPSLAZMEWZDAJ-AREMUKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)





![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)


![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)